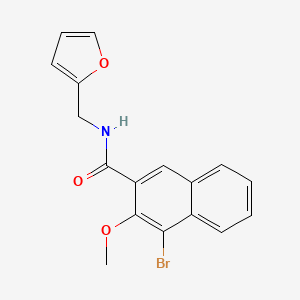![molecular formula C19H22N2O4S B4402873 N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402873.png)
N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Overview
Description
N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide, also known as ATSA-1, is a small molecule that has been developed as a potential therapeutic agent for the treatment of addiction. ATSA-1 was first identified in a high-throughput screen of small molecules that could block the activity of the protein HDAC6, which has been implicated in the development of addiction.
Mechanism of Action
N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide works by blocking the activity of the protein HDAC6, which has been implicated in the development of addiction. HDAC6 is involved in the regulation of the microtubule network in cells, which is important for the transport of signaling molecules within neurons. By blocking HDAC6, this compound is thought to disrupt the transport of signaling molecules that are involved in the development of addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of addiction. In addition to reducing drug-seeking behavior and withdrawal symptoms, this compound has been shown to decrease the expression of genes that are involved in the development of addiction, such as FosB and DeltaFosB. This compound has also been shown to increase the expression of genes that are involved in synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target within cells. Another advantage is that this compound has been shown to have a good safety profile in animal models, with no significant toxicity or adverse effects reported. One limitation of using this compound in lab experiments is that it is still in the early stages of development as a therapeutic agent, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications for the treatment of addiction, including its efficacy in human clinical trials. Another direction is to investigate the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which also involve disruptions in synaptic plasticity. Finally, future research could focus on developing more potent and selective HDAC6 inhibitors that could be used to target specific subtypes of addiction or other neurological disorders.
Scientific Research Applications
N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide has been shown to have potential therapeutic applications for the treatment of addiction. In preclinical studies, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to decrease drug-seeking behavior in animal models of addiction. This compound has also been shown to reduce the severity of withdrawal symptoms in animal models of opioid addiction.
properties
IUPAC Name |
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-11-9-12(2)19(13(3)18(11)20-15(5)23)26(24,25)21-17-8-6-7-16(10-17)14(4)22/h6-10,21H,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIMUSNPCSTWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4402799.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
![N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4402809.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4402828.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide](/img/structure/B4402831.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4402832.png)
![1-{4-[2-(diethylamino)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4402838.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4402843.png)



![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)